molecular formula C12H11N5O B4968921 4-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B4968921
M. Wt: 241.25 g/mol
InChI Key: YBPWAYKIFDSNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has unique properties that make it useful in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In

Scientific Research Applications

The unique properties of 4-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine make it useful in various fields of scientific research. It has been found to have potential applications in biochemistry, pharmacology, and medicinal chemistry. In biochemistry, this compound can be used to study enzyme kinetics and protein-protein interactions. In pharmacology, it can be used to develop new drugs for the treatment of various diseases. In medicinal chemistry, it can be used to design new compounds with improved pharmacological properties.

Mechanism of Action

The mechanism of action of 4-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase. This inhibition can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine are diverse and depend on the specific application. In biochemistry, this compound can be used to study enzyme kinetics and protein-protein interactions. In pharmacology, it can be used to develop new drugs for the treatment of various diseases. In medicinal chemistry, it can be used to design new compounds with improved pharmacological properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments include its unique properties, which make it useful in various fields of scientific research. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are many potential future directions for research on 4-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its effects on enzymes and proteins.
2. Development of new drugs based on the properties of 4-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine for the treatment of various diseases.
3. Optimization of the synthesis method to improve the yield and purity of the final product.
4. Investigation of the potential applications of this compound in other fields of scientific research, such as materials science and nanotechnology.
Conclusion:
In conclusion, 4-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound with unique properties that make it useful in various fields of scientific research. Its potential applications in biochemistry, pharmacology, and medicinal chemistry make it an important compound for future research. While there are limitations to its use, the advantages of using this compound in lab experiments outweigh the potential risks. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of 4-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of pyridine-3-carboxylic acid hydrazide with ethyl 2-bromoacetate in the presence of triethylamine. The resulting compound is then reacted with hydrazine hydrate to form the final product. This synthesis method has been optimized to produce high yields of 4-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine.

properties

IUPAC Name

5-[2-(1H-pyrazol-4-yl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1(9-7-14-15-8-9)2-11-16-12(17-18-11)10-3-5-13-6-4-10/h3-8H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPWAYKIFDSNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CCC3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(1H-pyrazol-4-yl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole

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